molecular formula C6H6N2O4 B12361910 6-methyl-3-nitro-1H-pyridine-2,4-dione

6-methyl-3-nitro-1H-pyridine-2,4-dione

Cat. No.: B12361910
M. Wt: 170.12 g/mol
InChI Key: LSUKHMDWBDTJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-nitro-1H-pyridine-2,4-dione is a heterocyclic compound with a pyridine ring substituted with a methyl group at the 6-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-nitro-1H-pyridine-2,4-dione typically involves the nitration of 6-methyl-2,4-pyridinedione. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-nitro-1H-pyridine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 6-methyl-3-amino-1H-pyridine-2,4-dione.

    Oxidation: 6-methyl-3-nitroso-1H-pyridine-2,4-dione.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-3-nitro-1H-pyridine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-3-nitro-1H-pyridine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-3-nitro-1H-pyridine-2,4-dione is unique due to the presence of both a methyl and a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

6-methyl-3-nitro-1H-pyridine-2,4-dione

InChI

InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2,5H,1H3,(H,7,10)

InChI Key

LSUKHMDWBDTJCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C(=O)N1)[N+](=O)[O-]

Origin of Product

United States

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